

physical and chemical properties of 7-Hydroxy-3,4-dihydrocarbostyrl

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Compound of Interest

Compound Name: 7-Hydroxy-3,4-dihydrocarbostyrl

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7-Hydroxy-3,4-dihydrocarbostyrl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-3,4-dihydrocarbostyrl, also known as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the atypical antipsychotic drug aripiprazole. [1] Its privileged scaffold, the 3,4-dihydro-2(1H)-quinolinone core, is found in numerous FDA-approved drugs, highlighting its importance in drug design and discovery. [2] The presence of a hydroxyl group at the 7-position provides a key site for molecular modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the physical and chemical properties of **7-Hydroxy-3,4-dihydrocarbostyrl**, detailed experimental protocols for its characterization, and a review of its role as a precursor in key signaling pathways.

Physical and Chemical Properties

The physicochemical properties of **7-Hydroxy-3,4-dihydrocarbostyrl** are essential for its handling, characterization, and application in synthetic chemistry. A summary of its key

properties is presented in the tables below.

General Properties

Property	Value	Reference
IUPAC Name	7-hydroxy-3,4-dihydro-1H-quinolin-2-one	[3]
Synonyms	7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, Aripiprazole Impurity A	[3][4][5]
CAS Number	22246-18-0	[4][6]
Molecular Formula	C ₉ H ₉ NO ₂	[5]
Molecular Weight	163.17 g/mol	[3][5][6]
Appearance	Solid	[6]

Quantitative Physicochemical Data

Property	Value	Reference
Melting Point	233-237 °C	[6]
Boiling Point (Predicted)	403.7 ± 45.0 °C	
pKa (Predicted)	9.60 ± 0.20	
Solubility	DMSO: 32 mg/mL (196.11 mM)	[7]
XLogP3	0.7	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	2	[3]
Topological Polar Surface Area	49.3 Å ²	[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization and synthesis of **7-Hydroxy-3,4-dihydrocarbostyryl**. This section outlines protocols for its synthesis and the determination of its key physical and chemical properties.

Synthesis of 7-Hydroxy-3,4-dihydrocarbostyryl

A common method for the synthesis of **7-Hydroxy-3,4-dihydrocarbostyryl** involves an intramolecular Friedel-Crafts alkylation reaction.^[2]

Materials:

- m-Aminophenol
- Sodium bicarbonate
- Ethyl acetate
- 3-Chloropropionyl chloride
- Aluminum chloride (AlCl_3)
- N,N-dimethylacetamide (DMAC)
- Methanol
- Activated carbon
- Sodium hydroxide (NaOH) solution (47%)
- 3% Sodium hydrosulfite ($\text{Na}_2\text{S}_2\text{O}_4$) aqueous solution

Procedure:

- Preparation of 3-chloro-N-(3-hydroxyphenyl)propionamide: To a mixture of m-aminophenol and sodium bicarbonate, add ethyl acetate as a solvent. While stirring at room temperature, add 3-chloropropionyl chloride dropwise to the mixture. The reaction is typically stirred for 4 hours to yield the intermediate, 3-chloro-N-(3-hydroxyphenyl)propionamide.^[8]

- Intramolecular Friedel-Crafts Alkylation: In a reaction vessel, combine the 3-chloro-N-(3-hydroxyphenyl)propionamide intermediate with aluminum chloride and N,N-dimethylacetamide. The molar ratio of the intermediate to aluminum chloride to DMAC is typically 1:3-4:0.4-0.6.[8]
- Reaction and Work-up: Heat the reaction mixture to 140-150 °C for 5-6 hours.[8] After the reaction is complete, the mixture is cooled, and the crude product is obtained.
- Purification: Dissolve the crude product in methanol under heating and reflux. Neutralize the solution by adding 47% NaOH solution dropwise. Filter the solution while hot. Add activated carbon to the filtrate and reflux for 30 minutes. Filter the mixture again while hot. To the resulting filtrate, add a 3% aqueous solution of sodium hydrosulfite dropwise to precipitate the purified product. The precipitate is then filtered and dried to yield white crystals of **7-Hydroxy-3,4-dihydrocarbostyryl**. [8]

Determination of Physical and Chemical Properties

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) and the temperature range over which the solid melts is observed and recorded.[2][9][10]

Solubility Determination:

- Weigh a precise amount of **7-Hydroxy-3,4-dihydrocarbostyryl** (e.g., 10 mg) into a vial.
- Add a specific volume of the desired solvent (e.g., 1 mL of DMSO) to the vial.
- Vortex the mixture for a set period (e.g., 1-2 minutes) at a controlled temperature.
- Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the solubility is greater than the tested concentration. If not, the process can be repeated with a larger volume of solvent or a smaller amount of solute to determine the saturation point.[11][12][13][14]

Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire 1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[15\]](#)[\[16\]](#)
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.
 - Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Further dilute an aliquot of this solution to a final concentration of around 10-100 $\mu g/mL$.
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
 - Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI).[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

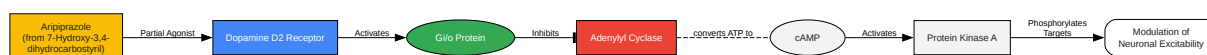
Role in Signaling Pathways

7-Hydroxy-3,4-dihydrocarbostyrl is a pivotal precursor in the synthesis of aripiprazole, an atypical antipsychotic medication.[\[1\]](#) The therapeutic effects of aripiprazole are primarily attributed to its unique pharmacological profile, acting as a partial agonist at dopamine D_2

receptors and serotonin 5-HT_{1A} receptors, and as an antagonist at serotonin 5-HT_{2A} receptors. [27][28] Understanding the signaling pathways modulated by these receptors provides insight into the biological significance of aripiprazole and, by extension, its key synthetic intermediate, **7-Hydroxy-3,4-dihydrocarbostyrl**.

Dopamine D₂ Receptor Signaling Pathway

Aripiprazole's partial agonism at the D₂ receptor allows it to act as a "dopamine stabilizer." In conditions of excessive dopamine, it acts as an antagonist, while in low dopamine states, it exhibits agonist properties.[27] The D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_{ai/o} subunit.



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Dopamine D₂ Receptor Signaling Pathway

Serotonin 5-HT_{1A} Receptor Signaling Pathway

Aripiprazole's partial agonism at the 5-HT_{1A} receptor is thought to contribute to its anxiolytic and antidepressant effects.[1] Similar to the D₂ receptor, the 5-HT_{1A} receptor is a G_{i/o}-coupled GPCR that inhibits adenylyl cyclase.

Serotonin 5-HT_{1A} Receptor Signaling Pathway

Serotonin 5-HT_{2A} Receptor Signaling Pathway

Aripiprazole acts as an antagonist at 5-HT_{2A} receptors, which may contribute to its antipsychotic efficacy and a lower incidence of extrapyramidal side effects.[27] The 5-HT_{2A} receptor is coupled to the G_{q/11} signaling pathway.

Serotonin 5-HT_{2A} Receptor Signaling Pathway

Conclusion

7-Hydroxy-3,4-dihydrocarbostyryl is a molecule of considerable importance in the field of medicinal chemistry, primarily due to its role as a key building block for the synthesis of aripiprazole and other potential therapeutic agents. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a valuable compound for researchers and drug development professionals. A thorough understanding of its characteristics and its relationship to the signaling pathways modulated by its derivatives is essential for the continued development of novel and effective treatments for a range of neurological and psychiatric disorders. This guide provides a comprehensive foundation of knowledge to support these ongoing research and development efforts.

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